molecular formula C7H11BrCl2N2O B12497258 2-Amino-2-(6-bromopyridin-2-YL)ethan-1-OL dihydrochloride

2-Amino-2-(6-bromopyridin-2-YL)ethan-1-OL dihydrochloride

Cat. No.: B12497258
M. Wt: 289.98 g/mol
InChI Key: ZNQDDAHBWMVVAN-UHFFFAOYSA-N
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Description

2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H9BrN2O·2HCl. It is a derivative of pyridine and is characterized by the presence of an amino group and a bromine atom on the pyridine ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position of the pyridine ring.

    Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

    Hydroxylation: The resulting compound is further hydroxylated to introduce the hydroxyl group at the ethan-1-ol position.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride
  • 2-(3-bromopyridin-2-yl)ethan-1-ol
  • 2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol dihydrochloride

Uniqueness

2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H11BrCl2N2O

Molecular Weight

289.98 g/mol

IUPAC Name

2-amino-2-(6-bromopyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-7-3-1-2-6(10-7)5(9)4-11;;/h1-3,5,11H,4,9H2;2*1H

InChI Key

ZNQDDAHBWMVVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl

Origin of Product

United States

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